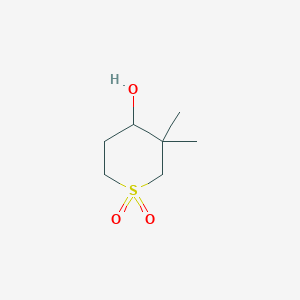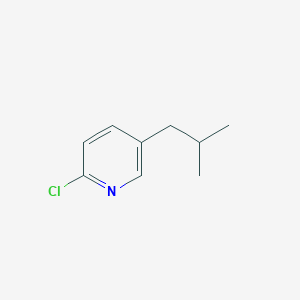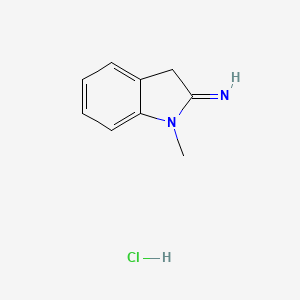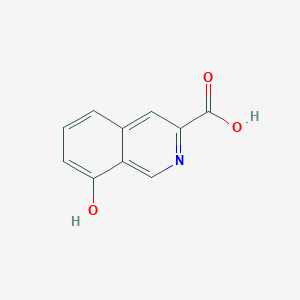
1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of two bromine atoms, a methoxy group, and an oxime functional group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime typically involves the bromination of 2,4-dimethoxyacetophenone followed by the formation of the oxime. The bromination reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures and light irradiation to ensure selective bromination at the desired positions .
The oxime formation is achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atoms and methoxy group contribute to the compound’s overall reactivity and ability to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but with only one bromine atom.
2,4-Dibromoacetophenone: Lacks the methoxy group and oxime functionality.
4-Methoxyphenacyl bromide: Contains a methoxy group and bromine but lacks the oxime group .
Uniqueness
1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime is unique due to the presence of both bromine atoms and the oxime group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9Br2NO2 |
|---|---|
Poids moléculaire |
322.98 g/mol |
Nom IUPAC |
N-[1-(2,4-dibromo-6-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9Br2NO2/c1-5(12-13)9-7(11)3-6(10)4-8(9)14-2/h3-4,13H,1-2H3 |
Clé InChI |
KDSCATMTARAXFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=C(C=C(C=C1Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)


![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)

![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)

